

A Comparative Guide to the Delta-Opioid Receptor Agonists: SNC162 versus SNC80

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Compound of Interest

Compound Name: SNC162

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and potency of two widely studied selective delta-opioid receptor (DOR) agonists, **SNC162** and SNC80. The information presented is based on experimental data from in vitro and in vivo studies to assist researchers in selecting the appropriate tool compound for their specific needs.

At a Glance: Key Differences

Feature	SNC162	SNC80
Primary Characteristic	High DOR selectivity, partial agonist activity in some assays.	Potent DOR agonist, often used as a reference compound.
Binding Affinity (K _i)	Highly potent and selective for DOR.	Potent and selective for DOR, but less so than SNC162.
Functional Efficacy	Partial agonist in GTPγS binding assays.	Full agonist in adenylyl cyclase inhibition assays; partial agonist in some GTPγS assays.
β-Arrestin Recruitment	Reported to strongly recruit β-arrestin.	Potent recruiter of both β-arrestin 1 and β-arrestin 2.
In Vivo Effects	Demonstrates behavioral effects, but generally less potent and efficacious than SNC80.	Elicits a range of in vivo effects including analgesia, antidepressant-like effects, and locomotor stimulation.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of **SNC162** and SNC80 from various experimental studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinities (K_i)

Compound	δ-Opioid Receptor (nM)	μ-Opioid Receptor (nM)	Selectivity (μ/δ)	Reference
SNC162	0.625	5500	>8700	[1]
SNC80	0.18	>400	>2000	[2]

Table 2: In Vitro Functional Potency and Efficacy

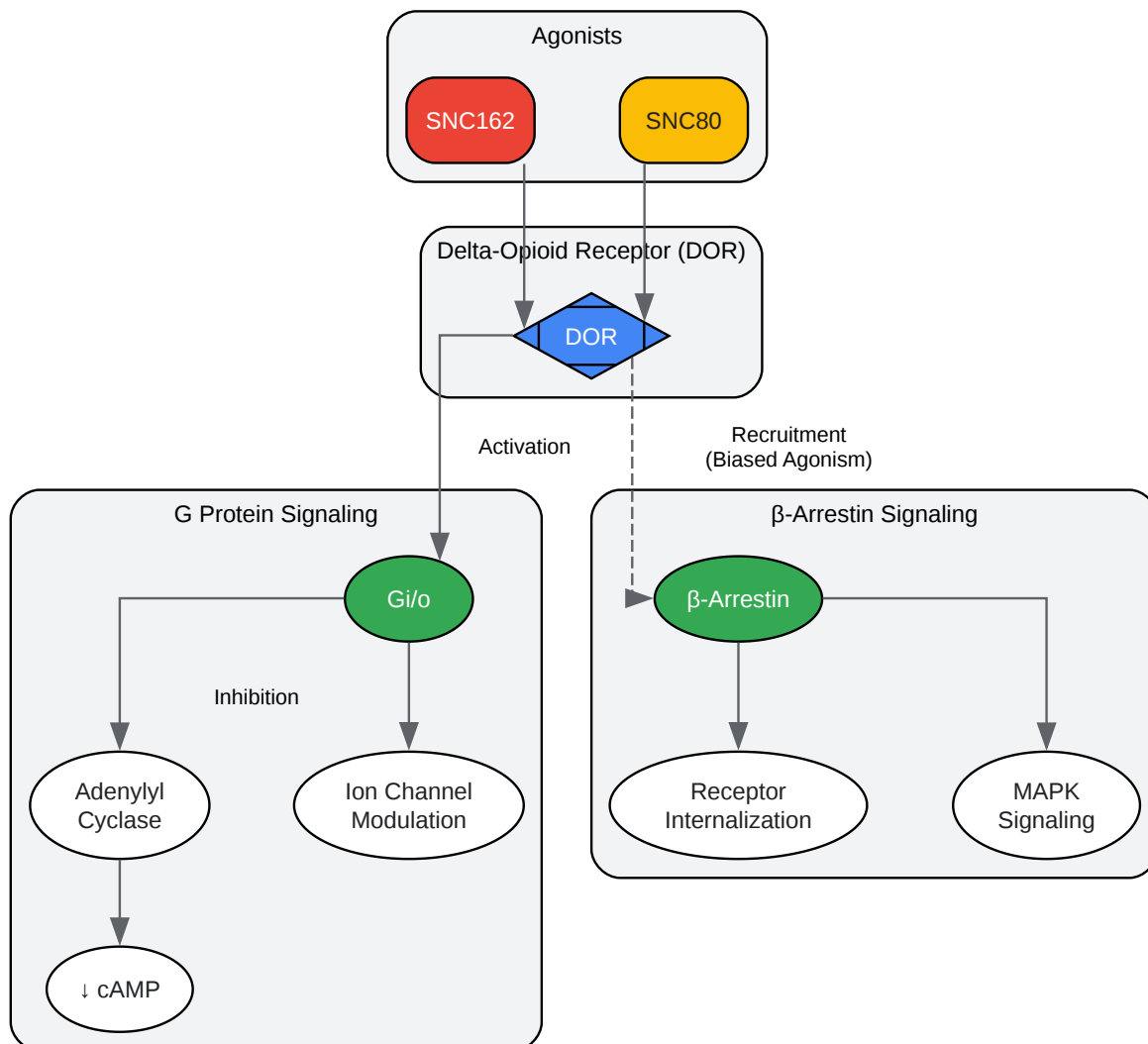
Assay	Parameter	SNC162	SNC80	Reference
[³⁵ S]GTPyS Binding	EC ₅₀ (nM)	33 (Partial Agonist)	67 (Partial Agonist)	[1][3]
Adenylyl Cyclase Inhibition	EC ₅₀ (nM)	Not explicitly found	9.2 (Full Agonist)	[1]
β-Arrestin 1 Recruitment	EC ₅₀ (nM)	Not explicitly found	12	
β-Arrestin 2 Recruitment	EC ₅₀ (nM)	Not explicitly found	43	
μ-δ Heteromer Activation	EC ₅₀ (nM)	Not applicable	52.8	

Signaling Pathways and Biased Agonism

Both **SNC162** and SNC80 exert their effects by activating the delta-opioid receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

However, emerging evidence suggests that DOR agonists can exhibit "biased agonism," preferentially activating certain downstream signaling pathways over others. A key aspect of this is the recruitment of β-arrestin proteins, which not only mediate receptor desensitization and internalization but can also initiate their own signaling cascades.

SNC80 is a well-characterized potent recruiter of both β-arrestin 1 and β-arrestin 2. This strong recruitment of β-arrestin is thought to contribute to some of its in vivo effects, including rapid tolerance development. **SNC162** is also reported to be a strong recruiter of β-arrestin. The differential engagement of the β-arrestin pathway by these agonists may underlie some of the observed differences in their pharmacological profiles.

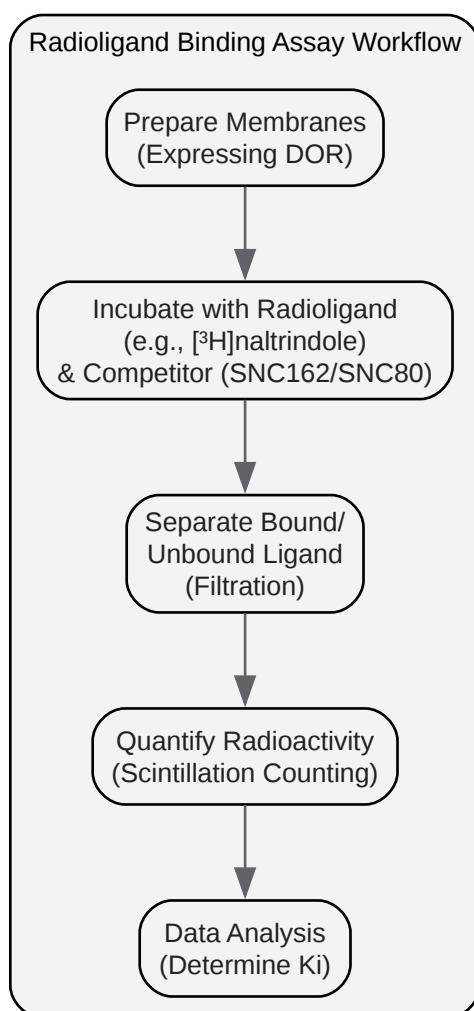


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Figure 1: Delta-Opioid Receptor Signaling Pathways.

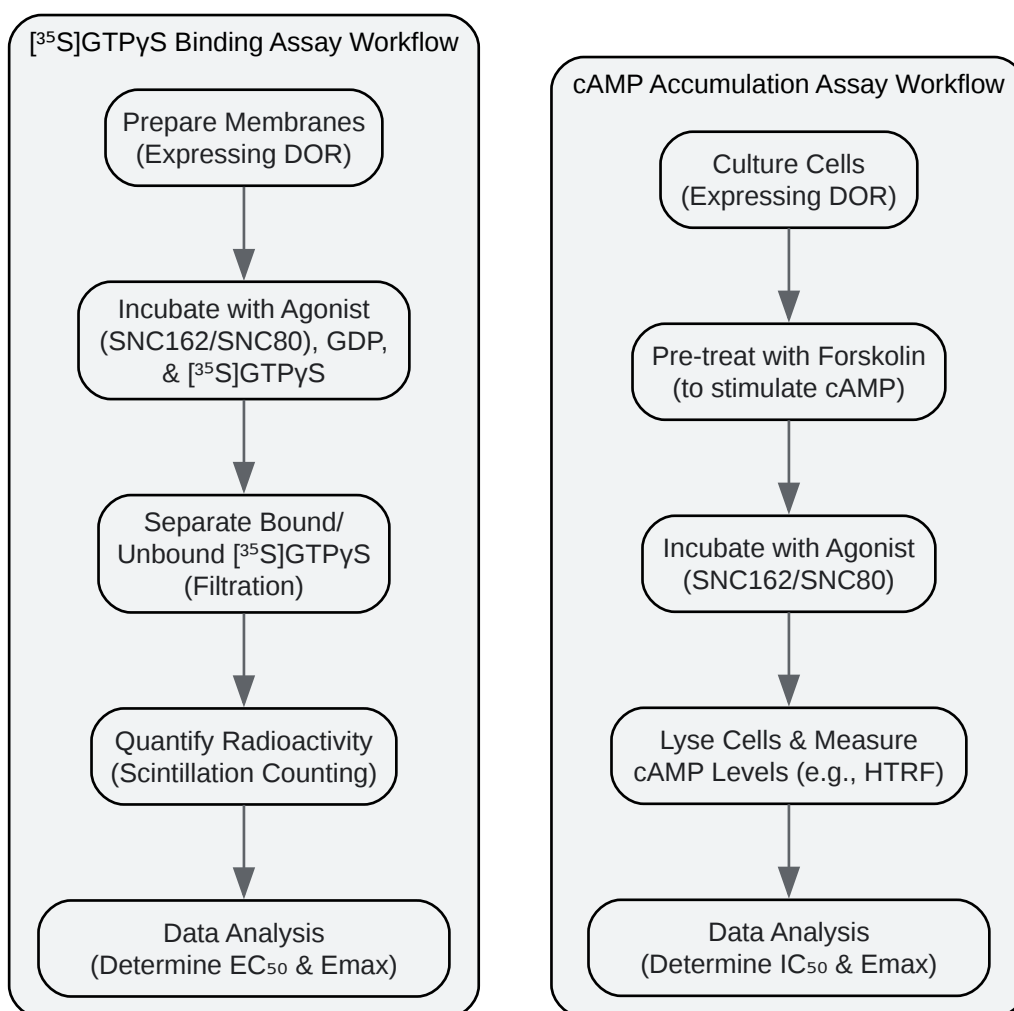
Experimental Workflows

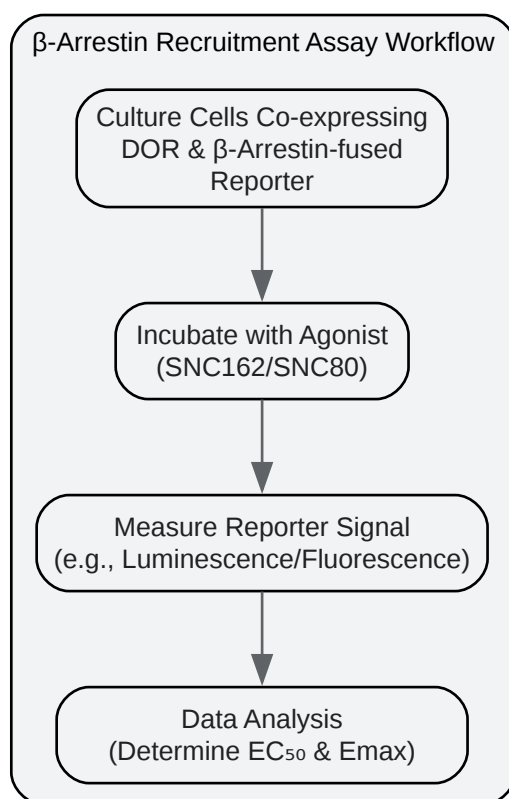
The following diagrams illustrate the general workflows for the key in vitro assays used to characterize **SNC162** and SNC80.



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Figure 2: Radioligand Binding Assay Workflow.





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- 3. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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